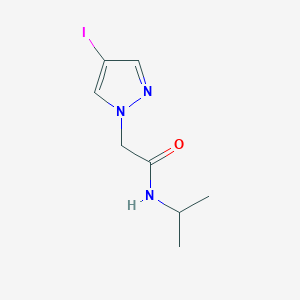
2-(4-iodo-1H-pyrazol-1-yl)-N-(propan-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-iodo-1H-pyrazol-1-yl)-N-(propan-2-yl)acetamide is a synthetic organic compound that features a pyrazole ring substituted with an iodine atom at the 4-position and an acetamide group at the 1-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-iodo-1H-pyrazol-1-yl)-N-(propan-2-yl)acetamide typically involves the following steps:
Formation of the pyrazole ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.
Iodination: The pyrazole ring is then iodinated at the 4-position using iodine or an iodine-containing reagent under suitable conditions.
Acetamide formation: The iodinated pyrazole is reacted with an appropriate acylating agent, such as acetyl chloride, to introduce the acetamide group.
N-alkylation: Finally, the acetamide is alkylated with isopropyl bromide to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-iodo-1H-pyrazol-1-yl)-N-(propan-2-yl)acetamide can undergo various chemical reactions, including:
Substitution reactions: The iodine atom can be replaced by other substituents through nucleophilic or electrophilic substitution.
Oxidation and reduction: The compound can be oxidized or reduced under appropriate conditions, leading to modifications in the pyrazole ring or the acetamide group.
Hydrolysis: The acetamide group can be hydrolyzed to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or organometallic compounds can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazoles, while oxidation and reduction can lead to different oxidation states of the pyrazole ring or modifications in the acetamide group.
Applications De Recherche Scientifique
2-(4-iodo-1H-pyrazol-1-yl)-N-(propan-2-yl)acetamide has several scientific research applications, including:
Medicinal chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials science: It can be employed in the development of novel materials with unique electronic or optical properties.
Biological studies: The compound can serve as a probe or ligand in biochemical assays to study protein-ligand interactions or enzyme activity.
Industrial applications: It may be used in the synthesis of specialty chemicals or as an intermediate in the production of other valuable compounds.
Mécanisme D'action
The mechanism of action of 2-(4-iodo-1H-pyrazol-1-yl)-N-(propan-2-yl)acetamide depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The pyrazole ring and acetamide group can participate in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions with the target molecules, influencing their function and activity.
Comparaison Avec Des Composés Similaires
2-(4-iodo-1H-pyrazol-1-yl)-N-(propan-2-yl)acetamide can be compared with other similar compounds, such as:
2-(4-chloro-1H-pyrazol-1-yl)-N-(propan-2-yl)acetamide: This compound has a chlorine atom instead of iodine, which may affect its reactivity and biological activity.
2-(4-bromo-1H-pyrazol-1-yl)-N-(propan-2-yl)acetamide: The presence of a bromine atom can lead to different chemical and physical properties compared to the iodine-substituted compound.
2-(4-fluoro-1H-pyrazol-1-yl)-N-(propan-2-yl)acetamide: Fluorine substitution can significantly alter the compound’s electronic properties and interactions with biological targets.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the iodine atom, which can influence its reactivity, stability, and interactions with other molecules.
Propriétés
Formule moléculaire |
C8H12IN3O |
|---|---|
Poids moléculaire |
293.10 g/mol |
Nom IUPAC |
2-(4-iodopyrazol-1-yl)-N-propan-2-ylacetamide |
InChI |
InChI=1S/C8H12IN3O/c1-6(2)11-8(13)5-12-4-7(9)3-10-12/h3-4,6H,5H2,1-2H3,(H,11,13) |
Clé InChI |
OGSHCABGBXRUOS-UHFFFAOYSA-N |
SMILES canonique |
CC(C)NC(=O)CN1C=C(C=N1)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-cyclohexyl-N-[5-methyl-2-oxo-4-(phenylcarbonyl)-1-(2-phenylethyl)-3-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-3-yl]propanamide](/img/structure/B14945743.png)
![4-(4-{[(3,4-dimethoxyphenyl)carbonyl]amino}-1H-pyrazol-1-yl)butanoic acid](/img/structure/B14945744.png)
![2-(1-adamantyl)-N-[1-(1-adamantyl)ethyl]acetamide](/img/structure/B14945745.png)
![N-{3-[1-(2,4-dichlorobenzyl)-1H-benzimidazol-2-yl]propyl}-2-phenylacetamide](/img/structure/B14945747.png)
![1,3-dimethyl-6-[(8-methyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)sulfonyl]quinazoline-2,4(1H,3H)-dione](/img/structure/B14945754.png)
![2-[7,7-dimethyl-4-(naphthalen-2-yl)-2,5-dioxo-3,4,5,6,7,8-hexahydroquinolin-1(2H)-yl]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carbonitrile](/img/structure/B14945755.png)
![4-({4-[2-(1H-tetrazol-1-yl)ethoxy]phenyl}sulfonyl)morpholine](/img/structure/B14945774.png)
![2-methyl-3-phenyltetrahydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazole-1-thione](/img/structure/B14945787.png)
![Ethyl 4-{2,5-dioxo-3-[4-(piperidin-1-ylcarbonyl)piperidin-1-yl]pyrrolidin-1-yl}benzoate](/img/structure/B14945793.png)

![N-(5-{[1-cyclopentyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]sulfamoyl}-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B14945801.png)
![[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl][2,2-dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropyl]methanone](/img/structure/B14945807.png)


